molecular formula C25H15ClN2O5 B2887154 N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 887896-23-3

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2887154
CAS No.: 887896-23-3
M. Wt: 458.85
InChI Key: OJPYKJYEIBQPFY-UHFFFAOYSA-N
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Description

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzofuran ring through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of notable interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H17ClN4O4
  • Molecular Weight : 472.88 g/mol
  • CAS Number : 1095912-39-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that it may act as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis.

In Vitro Studies

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, derivative 4g showed an IC50 value of approximately 5.93 μmol/L against HCC1806 cells, indicating strong anti-tumor potential .
    • Flow cytometry analyses revealed that the compound effectively induces apoptosis in HCC1806 cells in a dose-dependent manner. At concentrations of 3 μmol/L and 6 μmol/L, apoptotic cell proportions were observed to be 9.05% and 29.4%, respectively .
  • VEGFR-2 Inhibition :
    • In vitro assays indicated that this compound inhibits VEGFR-2 kinase activity, with an inhibitory rate of 38% at a concentration of 100 μM . This suggests that the compound may disrupt angiogenesis by blocking the signaling pathways that promote blood vessel formation in tumors.

Case Studies

Several studies have investigated benzofuran derivatives related to this compound:

  • Synthesis and Evaluation :
    • A series of benzofuran-based chalcone derivatives were synthesized and evaluated for their anti-tumor activities. These studies highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of halogen groups like chlorine, which are known to increase cytotoxicity .
  • Structure-Activity Relationship (SAR) :
    • Research has shown that the presence of electronegative substituents such as chlorine significantly contributes to the antiproliferative activity of these compounds. The SAR analysis indicates that specific structural features are crucial for maximizing therapeutic efficacy against cancer cells .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (μmol/L) Mechanism
Anticancer ActivityHCC18065.93Induction of apoptosis
HeLa5.61Induction of apoptosis
VEGFR-2 Inhibition-38% @ 100 μMInhibition of angiogenesis

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPYKJYEIBQPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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